Cas no 23173-12-8 ((+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol)

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol structure
23173-12-8 structure
Nombre del producto:(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Número CAS:23173-12-8
MF:C17H21NO3
Megavatios:287.353544950485
CID:2001979
PubChem ID:9651

(+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol Propiedades químicas y físicas

Nombre e identificación

    • (+/-)-(4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • (+/-)-galanthamine
    • (+/-)galanthamine
    • (-)-galanthamine
    • (?)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2] benzazepine-6-ol
    • (?)-galanthamine
    • 1H-(-)-galanthamine
    • 4 a, 5, 9, 10, 11, 12-hexahydro-3- methoxy-11-methyl-6 H-benzofuro-(3 a, 3, 2-ef)-(2) benzazepine-6-ol
    • 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]-(2)-benzazepine-6-ol hydrochloride
    • 6-Methoxy-10-methyl-galantham-1-en-3beta-ol
    • Galanthamin
    • Hydrochlorid
    • galanthamine
    • hydrochloride
    • Galantamine
    • Galantamine hydrochloride
    • Galantamine,INN
    • galanthamine carbonate
    • galanthamine hydrochloride
    • rac-6-methoxy-10-methyl-galantham-1-en-3beta-ol
    • Reminyl.(R).
    • Reminyl?
    • [3H]-Galantamine
    • GALANTAMINE [VANDF]
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol
    • Razadyne ER
    • AB00053614_10
    • SR-05000001783-4
    • Galantaminum
    • Spectrum5_001673
    • UNII-1T835Z585R
    • HY-76299R
    • NCGC00017256-17
    • Prestwick1_000588
    • AC-20240
    • BDBM10404
    • DB00674
    • Galantamina [INN-Spanish]
    • 1T835Z585R
    • BPBio1_000480
    • KBio2_004319
    • KBioSS_001751
    • Lycoremine
    • NCGC00024731-02
    • Galantamine (USAN/INN)
    • Galanthamine (Standard)
    • 357-70-0
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,6S,8aR)-rel-
    • AS-56354
    • BIDD:GT0517
    • CS-1217
    • Prestwick3_000588
    • (+/-)-Galantamine
    • AC-34328
    • KBio2_001751
    • MSK10278
    • Probes2_000395
    • BRD-K49481516-004-09-2
    • (4aS,6R,8aS)-3-Methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol
    • HY-76299
    • AC-542/20973006
    • Reminyl (TN)
    • KBio3_002636
    • GALANTAMINE [HSDB]
    • NSC-100058
    • 1dx6
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • GALANTAMINE [USAN]
    • Galanthamine, (+/-)-
    • Galanthamine ( Jilkon, Lycoremine, Nivalin and oth
    • CHEMBL659
    • KBio2_006887
    • Spectrum_001271
    • Q412690
    • NCGC00017256-11
    • SCHEMBL2577
    • Galantamin
    • Prestwick2_000588
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6(17),7,9,15-tetraen-14-ol
    • NSC 100058
    • Spectrum4_000839
    • GLXC-03030
    • Galantamine [USAN:INN:BAN]
    • HSDB 7361
    • GALANTAMINE [MI]
    • SDCCGMLS-0066737.P001
    • SPBio_002655
    • BRN 0093736
    • N06DA04
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4A.ALPHA.,6.BETA.,8AR*)-
    • IDI1_000590
    • DTXSID2045606
    • BSPBio_000436
    • HMS2089H03
    • Bodamine
    • SBI-0051689.P002
    • 0D3Q044KCA
    • NCGC00017256-05
    • GALANTAMINE [INN]
    • BSPBio_003416
    • Pharmakon1600-01501202
    • DivK1c_000590
    • Galanthaminum
    • Jilkon
    • MFCD00867189
    • s3866
    • NS00003061
    • Lycoremin
    • NINDS_000590
    • Galantamina (INN-Spanish)
    • SMP1_000131
    • FH15703
    • KBioGR_001417
    • 4-27-00-02184 (Beilstein Handbook Reference)
    • CCG-212961
    • 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • GALANTAMINE [WHO-DD]
    • D04292
    • GTPL6693
    • BRD-K49481516-004-04-3
    • AKOS015965330
    • (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofurol[3a,3,2,-ef][2]benzazepin-6-ol
    • UNII-0D3Q044KCA
    • EN300-708805
    • Probes1_000055
    • CHEBI:42944
    • Galanthamine, 12
    • HMS3885C10
    • 1008759-59-8
    • ASUTZQLVASHGKV-JDFRZJQESA-
    • 1qti
    • BRD-K49481516-001-01-5
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,6R,8aS)-
    • Galantaminum [INN-Latin]
    • C08526
    • Galantaminum (INN-Latin)
    • Galantamina
    • KBio1_000590
    • InChI=1/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • SCHEMBL3293474
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-
    • (4aS,6R,8aS)-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-(1)benzofuro(3a,3,2-ef)(2)benzazepin-6-ol
    • NSC-759861
    • Galantamine, (+/-)-
    • BRD-K49481516-004-03-5
    • BRD-K49481516-004-18-3
    • 23173-12-8
    • Prestwick0_000588
    • ASUTZQLVASHGKV-JDFRZJQESA-N
    • AB00053614-09
    • 6H-BENZOFURO(3A,3,2-EF)(2)BENZAZEPIN-6-OL, 4A,5,9,10,11,12-HEXAHYDRO-3-METHOXY-11-METHYL-, (4AS,6R,8AS)
    • (-)-Galantamine
    • (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12}.0^{6,17}]heptadeca-6,8,10(17),15-tetraen-14-ol
    • 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aalpha,6beta,8ar*)-
    • A11538
    • Spectrum3_001738
    • NSC759861
    • SR-05000001783
    • GNT
    • Renchi: InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
    • Clave inchi: ASUTZQLVASHGKV-JDFRZJQESA-N

Atributos calculados

  • Calidad precisa: 287.15214353Da
  • Masa isotópica única: 287.15214353Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 1
  • Complejidad: 440
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 41.9Ų
  • Xlogp3: 1.8

Propiedades experimentales

  • Logp: 1.8
Proveedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司